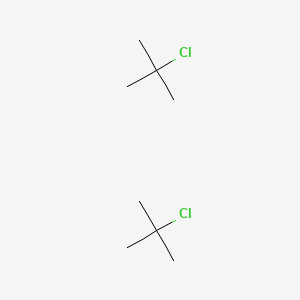

Bis(tert-butyl chloride)

Description

tert-Butyl chloride ((CH₃)₃CCl) is a halogenated alkane characterized by a central carbon atom bonded to three methyl groups and one chlorine atom. Its molecular symmetry (C3v symmetry) and structural simplicity make it a model compound for studying rotational spectroscopy and reaction mechanisms . Key properties include:

- Molecular structure: The C–Cl bond length is calculated as 1.79 Å using MP2/6-311++G(D,P) theory, with rotational constants (A, B, C) derived from high-resolution microwave spectroscopy .

- Synthesis: Prepared via reaction of tert-butyl alcohol with concentrated hydrochloric acid, or through catalytic addition of HCl to isobutylene .

- Reactivity: Undergoes hydrolysis via an SN1 mechanism, forming tert-butyl alcohol and HCl in aqueous conditions .

Properties

IUPAC Name |

2-chloro-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9Cl/c2*1-4(2,3)5/h2*1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAXWIBGJXIAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Cl.CC(C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SN1 Reaction Pathway Dominance

tert-Butyl chloride synthesis follows an SN1 mechanism due to the stability of the tertiary carbocation intermediate. The reaction proceeds in three stages:

-

Protonation of tert-Butyl Alcohol : Concentrated HCl protonates the hydroxyl group, converting it into a better leaving group (water).

-

Carbocation Formation : Water departs, generating a stable tert-butyl carbocation, a process favored by the tertiary carbon’s hyperconjugative stabilization.

-

Nucleophilic Attack by Chloride : The chloride ion reacts with the carbocation to form tert-butyl chloride.

This mechanism contrasts with SN2 pathways typical for primary alcohols, where steric hindrance at the tertiary carbon precludes a backside attack. Kinetic studies confirm first-order dependence on tert-butyl alcohol concentration, consistent with the rate-determining carbocation formation.

Industrial-Scale Synthesis: Catalytic Innovations and Process Optimization

Patent-Protected Methodologies

The CN105399595A patent details a high-yield process using metal chloride catalysts (e.g., NaCl, CaCl2) to accelerate chlorination:

Reaction Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Solvent | HCl, H2SO4, CH3COOH | Concentrated HCl |

| Solvent:Alcohol Ratio | 2:1 – 5:1 | 2:1 |

| Temperature | 25–60°C | 50–60°C |

| Catalyst Loading | 1:2–1:10 (catalyst:alcohol) | 1:2 |

Advantages

-

Enhanced Chloride Ion Concentration : Catalysts increase Cl⁻ availability, shifting equilibrium toward product formation.

-

Adsorption of Unreacted Alcohol : Metal chlorides sequester residual tert-butyl alcohol, simplifying purification.

-

Solvent Versatility : Compatibility with sulfuric or acetic acid allows scalability across industrial settings.

Example Protocol (Patent Embodiment 1)

-

Mix 200 g tert-butyl alcohol with 400 g concentrated HCl and 200 g NaCl.

-

React at 50°C for 5 hours.

-

Neutralize with NaOH, separate organic layer, and dry with Na2SO4.

-

Distill to isolate tert-butyl chloride (96% yield, 99.7% purity).

Laboratory-Scale Procedures: Practical Considerations

Standard Academic Protocol

A representative procedure from Liu et al. involves:

-

Cooling Concentrated HCl : 35 mL HCl is chilled in an ice bath to minimize side reactions.

-

Gradual Alcohol Addition : 12 mL tert-butanol is added dropwise to maintain controlled exothermicity.

-

Layered Separation : After 20 minutes, the organic layer is isolated, washed with NaHCO3, and dried.

Yield and Purity

-

Typical yields: 70–85% (lower than industrial methods due to manual handling).

-

Common impurities: Residual HCl, di-tert-butyl ether (from alcohol condensation).

Catalytic Role of Metal Chlorides: Mechanistic and Kinetic Impacts

Sodium Chloride as a Catalytic Additive

Incorporating NaCl (1:2 ratio relative to alcohol) elevates Cl⁻ concentration, directly increasing the rate of the final SN1 step. This reduces reaction time from 8–10 hours to 5 hours while boosting yields to >95%.

Calcium Chloride for Improved Drying

Post-reaction, CaCl2 efficiently removes trace water from the organic layer, preventing hydrolysis of tert-butyl chloride back to tert-butanol during storage.

Solubility and Purification Challenges

Solubility Profile

tert-Butyl chloride exhibits limited water solubility (0.8 g/100 mL at 20°C) but is miscible with organic solvents:

Distillation Parameters

-

Boiling Point : 51–52°C (requires careful temperature control to avoid co-distillation of solvents).

-

Purity Checks : Gas chromatography (GC) analysis confirms >99.5% purity in optimized protocols.

Comparative Analysis of Methodologies

| Aspect | Industrial (Patent) Method | Laboratory-Scale Method |

|---|---|---|

| Catalyst | NaCl/CaCl2 | None |

| Reaction Time | 5–8 hours | 20–30 minutes |

| Yield | 95–96% | 70–85% |

| Purity (GC) | 99.5–99.8% | 90–95% |

| Scalability | Multi-kilogram batches | <100 g batches |

Chemical Reactions Analysis

Types of Reactions: Bis(tert-butyl chloride) undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form tert-butyl alcohol.

Substitution Reactions: It can undergo nucleophilic substitution reactions to form tert-butyl ethers when dissolved in alcohols.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

Substitution: Alcohols are used as reagents, and the reaction conditions vary depending on the desired product.

Major Products:

Hydrolysis: Tert-butyl alcohol.

Substitution: Tert-butyl ethers.

Scientific Research Applications

Bis(tert-butyl chloride) has several applications in scientific research:

Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of bis(tert-butyl chloride) involves the formation of a stable tertiary carbocation intermediate during its reactions. This carbocation is highly reactive and can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

tert-Butyl chloride belongs to a family of tert-butyl halides, including tert-butyl bromide ((CH₃)₃CBr) and tert-butyl iodide ((CH₃)₃CI). Key differences arise from halogen electronegativity and atomic size:

Key Findings :

Reactivity and Kinetic Behavior

Hydrolysis :

Comparative Reaction Rates :

| Compound | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|

| tert-Butyl chloride | ~1.0 × 10⁻⁴ (25°C) | SN1 |

| Methyl chloride | ~3.0 × 10⁻⁷ (25°C) | SN2 |

| tert-Butyl bromide | ~5.0 × 10⁻⁴ (25°C) | SN1 |

Trend : Bromide derivatives react faster due to better leaving-group ability (Br⁻ > Cl⁻), while steric effects dominate in tert-butyl systems.

Research Advancements and Gaps

- Spectroscopy : Recent studies resolved rotational transitions for ¹³C and ³⁷Cl isotopologues, improving precision in molecular parameter calculations .

- Unresolved Issues : Low-order rotational transitions (J=1←0 to J=4←3) for isotopologues remain partially unmeasured .

- Computational Models : Gaussian03 and PMIFST accurately predict rotational constants, aiding spectral interpretation .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl chloride via SN1 reaction be optimized to improve yield?

- Methodological Answer : Optimize reaction conditions by controlling temperature, HCl concentration, and reaction time. Evidence from SN1 synthesis experiments shows that material loss during phase separation and purification steps significantly reduces yield . To mitigate this, ensure thorough mixing during the reaction, use excess HCl to drive the equilibrium forward, and employ fractional distillation for purification. Monitor reaction progress via refractive index measurements (e.g., literature values: tert-butyl chloride, 1.3877–1.3887 at 20–22°C ).

Q. What analytical techniques are most reliable for verifying the purity of tert-butyl chloride?

- Methodological Answer : Combine refractive index analysis with chemical tests (e.g., AgNO₃ for chloride ion detection) and chromatographic methods (GC-MS). Refractive index discrepancies >0.001 from literature values (Table 2, ) indicate impurities. Quantitative analysis via iodometric titration or NMR can resolve ambiguities in cases of co-eluting byproducts .

Q. How should tert-butyl chloride be handled to minimize health risks in laboratory settings?

- Methodological Answer : Use impermeable gloves (e.g., nitrile), safety goggles, and fume hoods to avoid inhalation or skin contact. Refer to SDS guidelines: tert-butyl chloride is flammable (flash point: -9°C) and irritant. Store in airtight containers away from oxidizers and sparks .

Advanced Research Questions

Q. How do solvent polarity and anion-solvating power influence the solvolysis kinetics of tert-butyl chloride?

- Methodological Answer : Solvolysis rates correlate with solvent dielectric constant (ε) and anion-solvating capacity. In polar aprotic solvents (e.g., DMSO), solvolysis follows SN1 mechanisms with rate dependence on ε (eq. 17–18, ). In solvents with strong anion solvation (e.g., trifluoroethanol), rates decrease due to stabilized transition states. Use Kirkwood-Benson equations to model solvent effects and validate with experimental rate constants (Table VI, ).

Q. What experimental strategies resolve discrepancies in reported rate constants for tert-butyl chloride solvolysis?

- Methodological Answer : Systematically vary solvent systems and employ standardized kinetic protocols (e.g., conductivity or titrimetric methods). Address contradictions (e.g., rates in methanol vs. DMF ) by isolating solvent-specific interactions (e.g., hydrogen bonding, ion pairing). Cross-reference data with computational studies (e.g., DFT calculations of transition state solvation) .

Q. How can tert-butyl chloride derivatives (e.g., bis(4-tert-butylphenyl)iodonium chloride) be synthesized for catalytic applications?

- Methodological Answer : Use electrophilic aromatic substitution with tert-butyl chloride under Friedel-Crafts conditions, followed by iodination. Characterize intermediates via XRD and mass spectrometry (e.g., m/z 428.778 for C₂₀H₂₆ClI ). Optimize catalytic activity in cross-coupling reactions by tuning steric bulk and electronic effects .

Q. What protocols ensure reproducibility in documenting tert-butyl chloride reactions for publication?

- Methodological Answer : Follow IUPAC guidelines for reporting experimental details: include reagent purity, reaction stoichiometry, and characterization data (e.g., NMR shifts, GC retention times). For complex reactions, provide supplementary files with raw data and spectra, as per Beilstein Journal of Organic Chemistry standards .

Data Contradiction Analysis

Q. How should researchers address conflicting data on tert-butyl chloride’s reactivity in mixed nucleophile systems?

- Methodological Answer : Conduct competitive nucleophile experiments (e.g., Cl⁻ vs. Br⁻ ) under controlled conditions. Use mole fraction calculations (Table 2, ) to quantify product ratios. Reconcile discrepancies by verifying reactant purity and controlling variables like ionic strength and solvent composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.